1H-Imidazole-4-sulfonyl chloride hydrochloride

Overview

Description

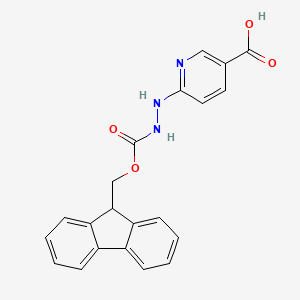

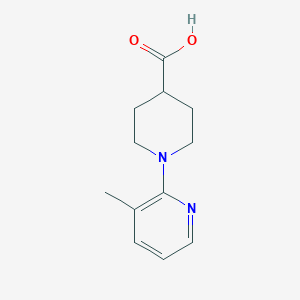

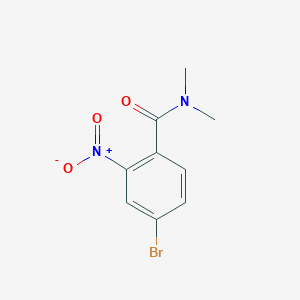

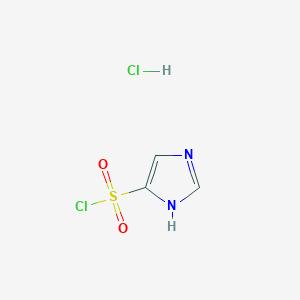

1H-Imidazole-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C3H3ClN2O2S . It has a molecular weight of 166.59 and its IUPAC name is 1H-imidazole-4-sulfonyl chloride hydrochloride .

Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-sulfonyl chloride hydrochloride can be represented by the SMILES stringClS(=O)(=O)c1c[nH]cn1 . This indicates that the molecule contains an imidazole ring with a sulfonyl chloride group attached at the 4-position . Physical And Chemical Properties Analysis

1H-Imidazole-4-sulfonyl chloride hydrochloride is a solid compound . It has a melting point of 163-174 °C . The compound is stable under normal conditions but should be stored in a refrigerated environment .Scientific Research Applications

Use as a Diazotransfer Reagent

1H-Imidazole-4-sulfonyl chloride hydrochloride has been identified as an efficient diazotransfer reagent. It is notable for its ability to act as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. Its practicality is enhanced by its ease of preparation from inexpensive materials, shelf stability, and crystalline form (Goddard-Borger & Stick, 2007).

Improved Safety and Stability

Research has shown that various salts of imidazole-1-sulfonyl azide, including the hydrochloride form, can be safer to handle than other forms. This is attributed to their lower sensitivity to heat, impact, friction, and electrostatic discharge. The chloride and hydrogen sulfate forms have been studied to understand their stability and safety properties (Fischer et al., 2012).

Application in Solid-Phase Synthesis

This chemical has been used effectively in the preparation of azido solid supports for solid-phase synthesis. Its stability at 4 °C and suitability as an alternative to triflyl azide for diazo-transfer reactions in amine functionalized resins make it a valuable tool in this area (Castro et al., 2013).

In Triazole Synthesis

It serves as a key reagent in the one-pot, regioselective synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles, combining primary amines and terminal acetylenes (Smith et al., 2009).

Synthesis of Sulfonyl Azides

The compound is efficient for synthesizing sulfonyl azides from primary sulfonamides. Its advantages include high yield, simplicity, cost-effectiveness, and no requirement for Cu salts. This process is further supported by (15)N NMR mechanistic studies (Stevens, Sawant, & Odell, 2014).

In Peptide Synthesis

Imidazole-1-sulfonyl azide hydrochloride has been used for the conversion of the N-terminus of peptides into azide moieties. This conversion is efficient and rapid, further demonstrating the compound's utility in peptide synthesis (Hansen et al., 2012).

Stability of Hydrogen Sulfate Salt

The hydrogen sulfate salt of imidazole-1-sulfonyl azide, including its hydrochloride form, has been noted for its stability, which makes it a preferred choice for diazo transfer reactions, particularly for the conversion of primary amines to azides (Potter et al., 2016).

Safety and Hazards

This compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause severe skin burns and eye damage. Therefore, it should be handled with appropriate personal protective equipment, and any contact with skin or eyes should be avoided .

properties

IUPAC Name |

1H-imidazole-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-2-6-3;/h1-2H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJZLWKWMAQMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-4-sulfonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.